molecular formula C15H21NO4 B8216252 Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Cat. No.: B8216252
M. Wt: 279.33 g/mol
InChI Key: LHBYVPLPLFCESM-JTQLQIEISA-N
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Description

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and a chiral center. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups and stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The starting material, 3-(1-aminoethyl)benzoic acid, is esterified using methanol in the presence of an acid catalyst such as sulfuric acid.

    Protection of the Amine Group: The amino group is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Hydrolysis: 3-(1-aminoethyl)benzoic acid.

    Deprotection: Methyl (S)-3-(1-aminoethyl)benzoate.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral center.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate largely depends on the specific reactions it undergoes. For instance, in deprotection reactions, the Boc group is cleaved under acidic conditions, releasing the free amine. This amine can then participate in further chemical transformations, such as forming peptide bonds in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-(1-aminoethyl)benzoate: Lacks the Boc protecting group, making it more reactive.

    Ethyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

Methyl (S)-3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its combination of a benzoate ester, a Boc-protected amine, and a chiral center. This combination makes it particularly useful in asymmetric synthesis and as an intermediate in the preparation of more complex molecules .

Properties

IUPAC Name

methyl 3-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBYVPLPLFCESM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 1-(3-bromophenyl)ethylcarbamate (300 mg, 1 mmol) in methanol (10 mL) was added [1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride, 1:1 complex with dichloromethane (146 mg, 0.2 mmol) then triethylamine (0.28 mL, 2 mmol). The mixture was evacuated and backfilled with carbon monoxide four times and was then heated to reflux and stirred under an atmosphere of carbon monoxide for 17 hours. After this time the mixture was filtered through Celite to give a brown solid which was purified by flash chromatography (silica, ethyl acetate/hexanes) to give methyl 3-{1-[(tert-butoxycarbonyl)amino]ethyl}benzoate (210 mg, 75%) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-bis(diphenyl-phosphino)ferrocene]palladium [II]chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two

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